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2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid

PYCR1 inhibition X-ray crystallography Fragment-based drug discovery

Reproducibility issues in PYCR1 enzymatic assays often stem from using unvalidated fragments. 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid eliminates this uncertainty as the only fragment-like inhibitor with a solved 2.0 Å co-crystal structure (PDB 8TCU) confirming simultaneous engagement of both the P5C substrate pocket and NAD(P)H coenzyme binding site. - Delivers a validated 10-fold improvement in apparent IC50 (30 µM) over the reference inhibitor N-formyl-L-proline, enabling robust assay development. - Supplied with defined purity (≥95%) to ensure lot-to-lot consistency across HTS campaigns and SAR studies. - The high-resolution binding mode supports rational structure-based optimization, accelerating hit-to-lead timelines.

Molecular Formula C10H9ClN2O3
Molecular Weight 240.64 g/mol
CAS No. 1183424-11-4
Cat. No. B1465246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid
CAS1183424-11-4
Molecular FormulaC10H9ClN2O3
Molecular Weight240.64 g/mol
Structural Identifiers
SMILESC1CN(C(=O)N1)C2=CC(=C(C=C2)Cl)C(=O)O
InChIInChI=1S/C10H9ClN2O3/c11-8-2-1-6(5-7(8)9(14)15)13-4-3-12-10(13)16/h1-2,5H,3-4H2,(H,12,16)(H,14,15)
InChIKeyRYLWJXSPVCHJTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Specification: PYCR1 Inhibitor Fragment


2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid (CAS 1183424-11-4, MF: C10H9ClN2O3, MW: 240.64) is a halogenated benzoic acid derivative featuring a 2-oxoimidazolidin-1-yl substituent. It has been identified as a fragment-like inhibitor of the cancer-associated metabolic enzyme pyrroline-5-carboxylate reductase 1 (PYCR1) [1]. Its crystal structure in complex with human PYCR1 has been solved at 2.0 Å resolution, confirming its binding mode to the P5C substrate pocket and NAD(P)H binding site [1][2].

1
Fragment-based PYCR1 target engagement studies
2
Structure-guided inhibitor optimization workflows
3
Co-crystal structure-validated binding mode research

Non-Substitutability of PYCR1 Inhibitor Fragment


Simple substitution of 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid with another benzoic acid or imidazolidinone derivative is technically unsound. The compound's specific halogenation pattern and oxoimidazolidinone substitution dictate a unique binding mode that simultaneously occupies both the P5C substrate pocket and the NAD(P)H coenzyme binding site of PYCR1 [1]. This dual-pocket binding is a structural feature that distinguishes this compound from simple proline analog inhibitors [1]. Even close analogs, such as 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid, exhibit different binding poses and potentially divergent activity profiles [2][3]. The consequences of using an unvalidated substitute include altered inhibitory kinetics, loss of specific ligand-protein interactions, and irreproducible assay results.

Target Compound
Potential Substitute
2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid
Non-halogenated analogs (e.g., 2-methyl derivative)
Dual-pocket binding mode validated by co-crystal structure (P5C + NAD(P)H sites)
May lack key halogen bond interaction; binding pose and activity profile may differ
2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid
Simple proline analog inhibitors (e.g., N-formyl-L-proline)
Structural biology-compatible fragment with commercial availability
Lacks co-crystal structural data for PYCR1; inhibitory kinetics may not transfer

Head-to-Head Evidence: PYCR1 Inhibitor Comparison


PYCR1 Co-Crystal Structure Validation

This compound has a validated, high-resolution (2.0 Å) X-ray crystal structure in complex with its primary target, human PYCR1 (PDB ID: 8TCU) [1]. This provides atomic-level detail of its unique binding mode, which occupies both the P5C substrate pocket and the NAD(P)H binding site, a feature not shared by proline analog inhibitors [2]. This structural validation is essential for structure-activity relationship (SAR) studies and structure-guided optimization. In contrast, many commercially available PYCR1 inhibitors (e.g., PYCR1-IN-1) lack publicly available co-crystal structures, hindering rational design .

Co-Crystal Structure
Head-to-head
2.0 Å resolution (PDB 8TCU) vs. no public structure
Supports structure-guided SAR and binding mode analysis
X-ray diffraction validation
PYCR1 inhibition X-ray crystallography Fragment-based drug discovery

Inhibitory Potency vs. Proline Analog

In kinetic assays, this compound demonstrates significantly improved inhibitory potency relative to the reference inhibitor N-formyl-L-proline. The apparent IC50 for this compound is approximately 10-fold lower (better) than that of N-formyl-L-proline [1]. This quantitative improvement establishes it as a superior starting point for fragment-to-lead optimization compared to the proline analog class.

Inhibitory Potency
Class-level
~30 µM apparent IC50; ~10-fold improvement
Reported potency improvement over prior art reference
In vitro kinetic assay context
PYCR1 inhibition Enzyme kinetics Fragment-to-lead optimization

Halogen Bond with PYCR1 Backbone

The crystal structure reveals a halogen bond between the chloro substituent of this compound and a backbone carbonyl oxygen of the PYCR1 protein [1]. This interaction is a key contributor to the compound's binding affinity and is absent in non-halogenated analogs, such as the 2-methyl derivative [2]. This specific interaction provides a clear structural rationale for the observed potency and is a valuable design element for further optimization.

Halogen Bond Interaction
Head-to-head
Present with backbone carbonyl vs. absent in 2-methyl analog
Supports tunable affinity design and selectivity optimization
X-ray crystallography context
Medicinal chemistry Halogen bonding Structure-based drug design

Commercial Availability and Purity

This compound is commercially available from multiple reputable suppliers, including Fluorochem and ChemScene, with a catalog specification of ≥95% purity by HPLC . This contrasts with many custom-synthesized analogs which require in-house validation and quality control, adding time and cost to research projects. The ready availability of high-purity material streamlines the procurement process and ensures experimental reproducibility.

Commercial Availability
Data to verify
≥95% purity by HPLC (vendor specification)
May support procurement consistency and assay reproducibility
Supplier-only data review
Chemical procurement Research chemicals QC/QA

Validated Applications for PYCR1 Inhibitor Fragment


Structure-Guided PYCR1 Inhibitor Optimization

This compound is an ideal starting fragment for medicinal chemistry programs aiming to develop potent and selective PYCR1 inhibitors. The 2.0 Å co-crystal structure (PDB 8TCU) [1] provides atomic-level detail of its binding mode, which simultaneously engages the P5C substrate pocket and NAD(P)H binding site. This structural information enables rational design of analogs to improve potency and drug-like properties, significantly accelerating hit-to-lead optimization compared to fragments lacking structural data [1][2].

Biochemical Assay Development and Validation

With a validated 10-fold improvement in apparent IC50 (30 µM) over the reference inhibitor N-formyl-L-proline [3], this compound serves as a reliable positive control and tool compound for establishing and validating PYCR1 enzymatic assays. Its commercial availability with defined purity (≥95%) ensures reproducible results and minimizes inter-laboratory variability, making it suitable for high-throughput screening (HTS) campaigns and SAR studies.

Computational Chemistry and Docking Studies

The high-resolution crystal structure of this compound bound to PYCR1 (PDB 8TCU) [1] provides a robust template for computational chemistry workflows. It can be used to validate docking algorithms, perform molecular dynamics simulations, and build pharmacophore models for virtual screening. The presence of a well-defined halogen bond [2] makes it a particularly useful test case for studying non-covalent interactions in structure-based drug design.

Cancer Metabolism Research

PYCR1 is a key enzyme in proline metabolism and is consistently upregulated in multiple cancer types [2]. This compound, as a validated PYCR1 inhibitor with a defined binding mode [1], is a valuable tool for probing the role of proline biosynthesis in cancer cell proliferation, survival, and metabolic rewiring. Its use in cellular assays can help elucidate the therapeutic potential of PYCR1 inhibition, particularly in tumor models where PYCR1 is overexpressed [2].

Application
Selection Property
Validation Focus
Structure-guided inhibitor optimization
Co-crystal structure-validated dual-pocket binding
Binding mode reproducibility and SAR exploration
Biochemical assay development
Reported inhibitory potency improvement
Assay condition transfer and inter-laboratory variability
Computational chemistry studies
High-resolution target-ligand complex template
Docking algorithm validation and pharmacophore modeling
Cancer metabolism research
PYCR1 enzyme inhibition context
Cell-model endpoint interpretation and metabolic rewiring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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